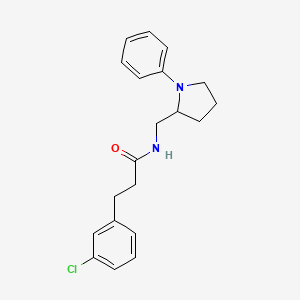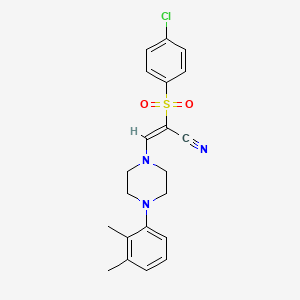
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a sulfonyl group attached to a 4-chlorophenyl group, an acrylonitrile group, and a piperazine ring substituted with a 2,3-dimethylphenyl group. These components are common in many bioactive compounds and pharmaceuticals .
Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the acrylonitrile group could undergo addition reactions, and the sulfonyl group could participate in substitution reactions .科学的研究の応用
Antibody-Based Methods in Environmental and Food Analysis
Research on antibody development for detecting various substances, including herbicides, polychlorinated biphenyls, and surfactants, highlights the utility of chemical compounds in enhancing the sensitivity and specificity of ELISA and related techniques. This approach is crucial for environmental research and risk control, demonstrating the potential application of complex chemical entities in improving analytical tools for environmental and food safety (Fránek & Hruška, 2018).
Acrylamide Research in Food Safety
The study of acrylamide, a compound formed in high-carbohydrate heat-treated foods, and its impact on health underscores the importance of chemical research in identifying and mitigating potential carcinogens in the diet. Research into reducing acrylamide levels in baking products is an example of how chemical compounds are scrutinized to enhance food safety (Keramat et al., 2011).
Environmental Toxicology and Pollutants Analysis
Investigations into the sources and impacts of environmental pollutants, such as polychlorinated dibenzothiophenes, provide insight into the complexities of chemical interactions in ecosystems. Understanding the chemical pathways and sources of such pollutants is essential for developing strategies to mitigate their effects on the environment and human health (Huntley et al., 1994).
Sulfonamide Compounds in Therapeutic Research
The exploration of sulfonamide compounds across various therapeutic areas, including as antibiotics and in the treatment of bacterial infections, exemplifies the broad applicability of chemical research in developing new treatments for a range of diseases. This area of study is crucial for discovering novel drugs and understanding their mechanisms of action (Gulcin & Taslimi, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-16-4-3-5-21(17(16)2)25-12-10-24(11-13-25)15-20(14-23)28(26,27)19-8-6-18(22)7-9-19/h3-9,15H,10-13H2,1-2H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXFWLMABQMEM-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

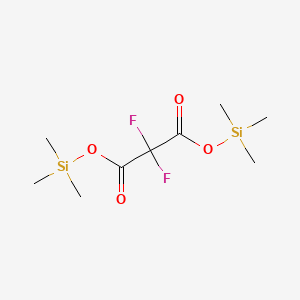
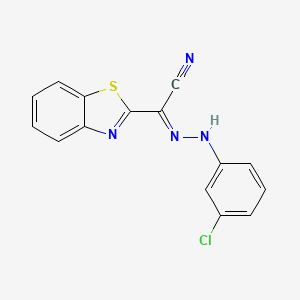
![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)
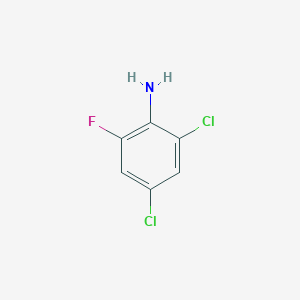
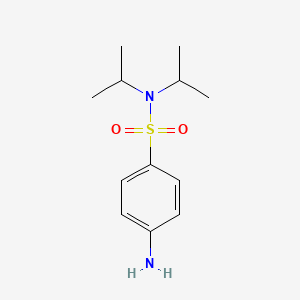
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)
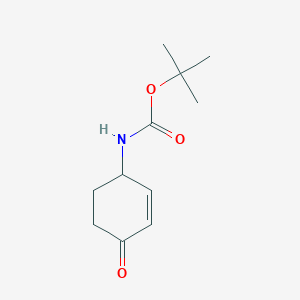
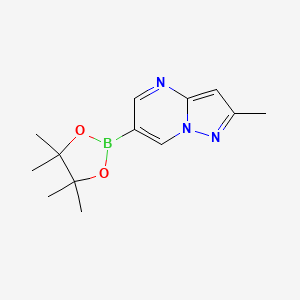
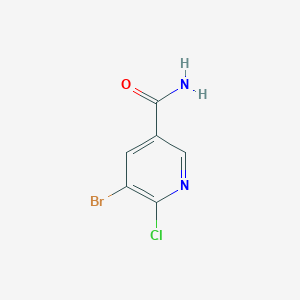
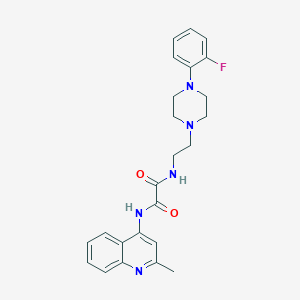
![N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2715272.png)
